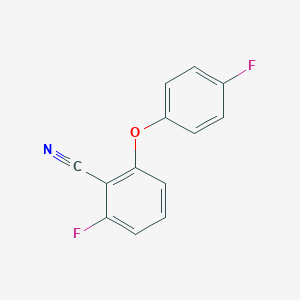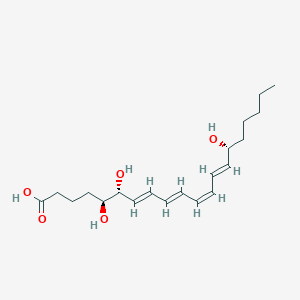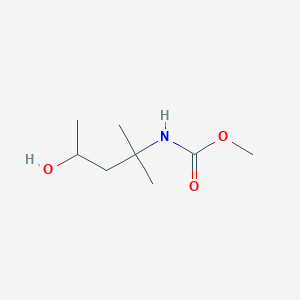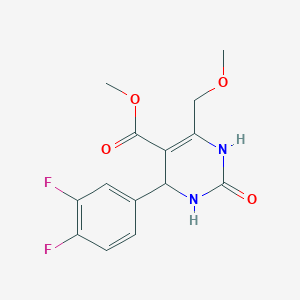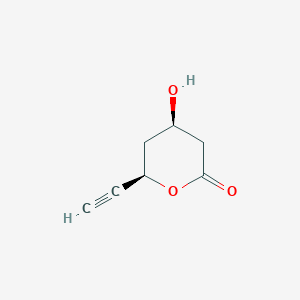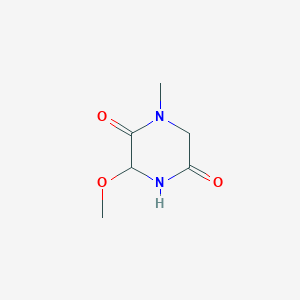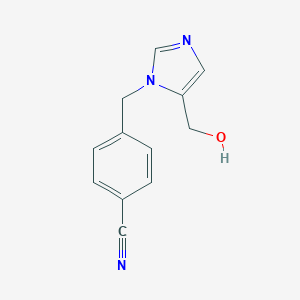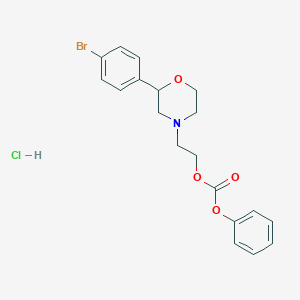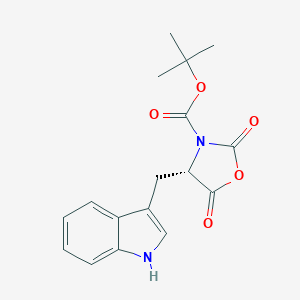
1-Methyl-2-(trifluoromethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(trifluoromethyl)aziridine is a synthetic compound that belongs to the family of aziridines. It is a colorless, volatile liquid that is used in various scientific research applications. The compound is highly reactive and has a unique structure that makes it useful in different fields of research.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(trifluoromethyl)aziridine involves the formation of a three-membered ring that is highly reactive. The compound can undergo various reactions such as nucleophilic addition, ring-opening, and ring-closing reactions. The reactivity of the compound makes it useful in various organic transformations.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Methyl-2-(trifluoromethyl)aziridine. However, studies have shown that the compound can cause irritation to the skin and eyes. It is also known to be toxic if ingested or inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-2-(trifluoromethyl)aziridine in lab experiments include its high reactivity, versatility, and ability to form complex molecules. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which limits its use in some research applications.
Direcciones Futuras
1-Methyl-2-(trifluoromethyl)aziridine has the potential for numerous future research directions. Some possible research directions include the development of new synthetic methodologies using the compound, the synthesis of new chiral ligands and pharmaceuticals, and the study of the compound's reactivity with various substrates. Further research is needed to fully explore the potential of this versatile compound in various scientific fields.
Métodos De Síntesis
The synthesis of 1-Methyl-2-(trifluoromethyl)aziridine involves the reaction of trifluoroacetonitrile with methylamine in the presence of a strong base such as sodium hydride. The reaction takes place at low temperature and the product is obtained in high yield after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-2-(trifluoromethyl)aziridine has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and other biologically active compounds. The compound has also been used as a reagent in organic synthesis for the preparation of complex molecules.
Propiedades
Número CAS |
160921-12-0 |
|---|---|
Nombre del producto |
1-Methyl-2-(trifluoromethyl)aziridine |
Fórmula molecular |
C4H6F3N |
Peso molecular |
125.09 g/mol |
Nombre IUPAC |
1-methyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C4H6F3N/c1-8-2-3(8)4(5,6)7/h3H,2H2,1H3 |
Clave InChI |
GKPDMKPUPYILET-UHFFFAOYSA-N |
SMILES |
CN1CC1C(F)(F)F |
SMILES canónico |
CN1CC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



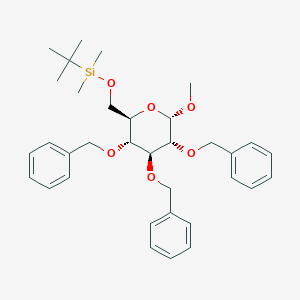
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
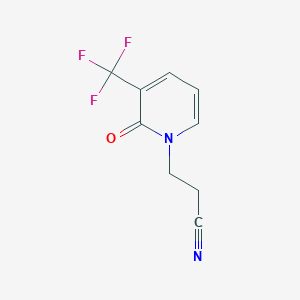
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
